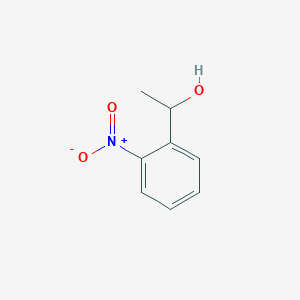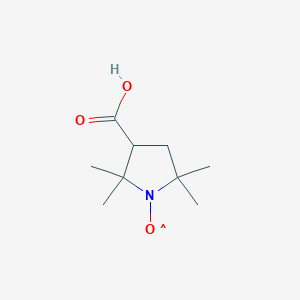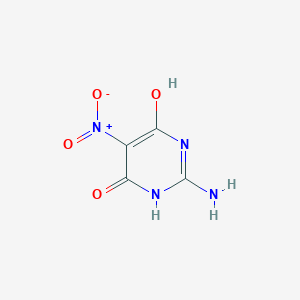![molecular formula C₁₀H₁₂N₂O₄ B014821 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one CAS No. 15981-92-7](/img/structure/B14821.png)
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Descripción general
Descripción
The compound belongs to a class of organic molecules known for their intricate structures and potential biological activities. Compounds with similar scaffolds, such as dihydrobenzo[e][1,2]oxazepin-4(1H)-ones and pyrimido[4,5-e][1,4]diazepin-7(6H)-ones, have been synthesized and evaluated for various biological activities, including antifungal, antitumor, and anticonvulsant properties. These molecules are of interest in medicinal chemistry due to their structural complexity and the diverse chemical reactions they can undergo.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, starting from readily available precursors. For instance, dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have been synthesized using a four-step process starting from a commercial pesticide and pharmacology intermediate (Yang et al., 2017). Similarly, the synthesis of pyrimido[4,5-e][1,4]diazepin-7(6H)-ones involves several steps, including reactions with amines and amino acid esters to construct the core structure (Xiang et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like NMR, mass spectroscopy, and X-ray crystallography. The crystal structure provides insights into the molecule's conformation, bonding patterns, and potential interactions with biological targets. Theoretical calculations, including Hartree-Fock and Density Functional Theory methods, can also predict structural parameters and vibrational frequencies (Gumus et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related compounds, such as 1,2-oxazines and benzazepines, focuses on their synthesis and potential as intermediates for further chemical reactions. For example, oxazines and benzoxazines are synthesized through cyclization reactions and have applications as electrophiles in organic synthesis (Sainsbury, 1991)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt]. These classes of compounds, including benzodiazepines, have significant roles in developing pharmaceuticals due to their varied biological activities (Kawase, Saito, & Motohashi, 2000)[https://consensus.app/papers/chemistry-activity-3benzazepines-kawase/f8be8e349ea6579ba339ea30f48ba354/?utm_source=chatgpt].
Biological and Pharmaceutical Applications
The research domain extends into exploring the biological activities of compounds with similar structural elements, indicating potential therapeutic applications. Benzodiazepines and their derivatives are notable for their roles in treating anxiety, insomnia, and other disorders, suggesting that compounds with related structures could be explored for similar uses (Földesi, Volk, & Milen, 2018)[https://consensus.app/papers/review-23benzodiazepinerelated-compounds-diazepines-földesi/5ee1bce0484e5ac7b7699bfb100875cb/?utm_source=chatgpt]. Additionally, the synthesis and application of furan derivatives from biomass indicate the potential of structurally complex compounds in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017)[https://consensus.app/papers/conversion-plant-biomass-furan-derivatives-access-chernyshev/de450eebcc8b57bfa8a2b28347995563/?utm_source=chatgpt].
Antioxidant and Antimicrobial Activities
Studies on the antioxidant activity of various compounds, including the methodologies for determining such activities, could be relevant for compounds with hydroxyl groups, suggesting potential antioxidant properties (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt]. Similarly, the synthesis and impurities of pharmaceuticals like omeprazole offer insights into the drug development process and the importance of understanding and controlling impurities in pharmaceutical compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019)[https://consensus.app/papers/novel-synthesis-omeprazole-pharmaceutical-impurities-saini/0e5cff383adc50619ec4d872d2e2ac49/?utm_source=chatgpt].
Environmental Applications
The treatment of organic pollutants using oxidoreductive enzymes, with the aid of redox mediators, indicates a potential environmental application for structurally complex compounds capable of interacting with such systems (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt]. This suggests avenues for research into detoxification and environmental remediation.
Propiedades
IUPAC Name |
10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNHEYOIASGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936178 | |
| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
CAS RN |
15981-92-7 | |
| Record name | NSC144601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





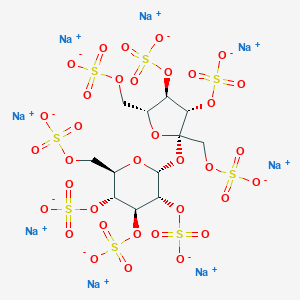

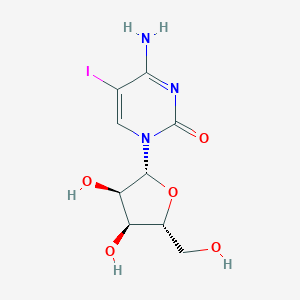
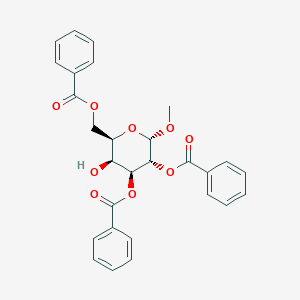

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
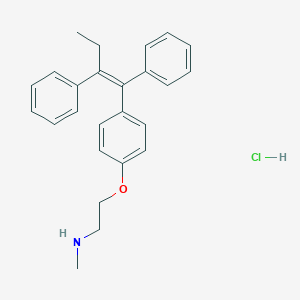
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
